5-Methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a methyl group and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler pyrazolone structures.
Scientific Research Applications
3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The phenoxyethyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazol-5(4H)-one: Lacks the phenoxyethyl group, making it less versatile in certain applications.
2-Phenoxyethyl pyrazolone: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one is unique due to the presence of both the methyl and phenoxyethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
55294-05-8 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-methyl-2-(2-phenoxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O2/c1-10-9-12(15)14(13-10)7-8-16-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
NVSKOFMFPKKGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
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